![molecular formula C7H7BrO2S B172790 Ethyl 5-bromothiophene-3-carboxylate CAS No. 170355-38-1](/img/structure/B172790.png)
Ethyl 5-bromothiophene-3-carboxylate
Overview
Description
Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-bromothiophene-3-carboxylate involves the use of aluminium chloride and dichloromethane . The mixture is heated under reflux for several hours to yield the product .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromothiophene-3-carboxylate consists of a thiophene ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.1 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 151 . It has a boiling point of 261°C at 760 mmHg .Scientific Research Applications
Organic Synthesis Building Block
Ethyl 5-bromothiophene-3-carboxylate is widely used as a building block in organic synthesis. It can be utilized to construct various thiophene derivatives which are important in the development of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound serves as a precursor for creating polymers and small molecules that are integral to the development of organic electronics, including organic photovoltaic cells and light-emitting diodes (LEDs) .
Pharmaceutical Research
Researchers use Ethyl 5-bromothiophene-3-carboxylate to synthesize compounds with potential therapeutic applications. It’s particularly useful in creating molecules that may act as inhibitors or activators of biological pathways .
Agrochemical Development
This compound is also employed in the synthesis of agrochemicals. Its derivatives can be designed to function as herbicides, pesticides, or fungicides, contributing to agricultural productivity .
Chemical Synthesis Studies
Ethyl 5-bromothiophene-3-carboxylate is used in studies exploring new chemical synthesis methods, including green chemistry approaches and novel catalytic systems .
Conjugated Polymer Synthesis
It is a key ingredient in the synthesis of regioregular thiophene-based polymers, which have applications in electronics and renewable energy technologies .
Nanotechnology
In nanotechnology, derivatives of Ethyl 5-bromothiophene-3-carboxylate are used to modify surface properties of nanoparticles, which can be applied in drug delivery systems and diagnostic tools .
Analytical Chemistry
Lastly, it finds use in analytical chemistry as a standard or reference compound when studying thiophene-based structures and their behavior under various conditions .
Safety And Hazards
Ethyl 5-bromothiophene-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 5-bromothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMKCLOYODOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571073 | |
Record name | Ethyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromothiophene-3-carboxylate | |
CAS RN |
170355-38-1 | |
Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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